molecular formula C8H17BrO2S B13643583 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane

1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane

Cat. No.: B13643583
M. Wt: 257.19 g/mol
InChI Key: BJICPXGVWHTQCJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane is an organobromine compound characterized by a branched butane backbone with a bromine atom at position 1, an ethylsulfonyl group (-SO₂C₂H₅) at position 4, and two methyl groups at position 2. Its molecular formula is C₈H₁₇BrO₂S, with a molecular weight of 265.2 g/mol (estimated from structural analogs in ). The ethylsulfonyl group imparts strong electron-withdrawing properties, enhancing stability and influencing reactivity in substitution reactions. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to undergo nucleophilic substitutions and act as a sulfonylation agent .

Properties

Molecular Formula

C8H17BrO2S

Molecular Weight

257.19 g/mol

IUPAC Name

1-bromo-4-ethylsulfonyl-2,2-dimethylbutane

InChI

InChI=1S/C8H17BrO2S/c1-4-12(10,11)6-5-8(2,3)7-9/h4-7H2,1-3H3

InChI Key

BJICPXGVWHTQCJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCC(C)(C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane may involve large-scale bromination and sulfonation processes. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Formation of alcohols, amines, or other substituted derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of hydrocarbons.

Scientific Research Applications

1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane involves its interaction with specific molecular targets and pathways. The bromine atom and ethylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. These interactions can result in changes in molecular structure and function, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Comparison of Substituent Effects
Compound Name Molecular Formula Substituent at Position 4 Molecular Weight (g/mol) Key Properties
1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane C₈H₁₇BrO₂S Ethylsulfonyl (-SO₂C₂H₅) 265.2 High polarity, electron-withdrawing; stable in acidic/basic conditions
1-Bromo-4-ethoxy-2,2-dimethylbutane C₈H₁₇BrO Ethoxy (-OCH₂CH₃) 209.1 Moderate polarity; electron-donating ether group; prone to oxidation
1-Bromo-4-methoxy-2,2-dimethylbutane C₇H₁₅BrO Methoxy (-OCH₃) 195.1 Lower boiling point; reduced steric hindrance compared to ethylsulfonyl
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane C₁₀H₂₁BrO tert-Butoxy (-OC(CH₃)₃) 237.2 Bulky substituent; high steric hindrance; slower reaction kinetics

Key Findings :

  • The ethylsulfonyl group increases polarity and thermal stability compared to ether analogs, making the compound less volatile and more suitable for high-temperature reactions .
  • Ethoxy and methoxy analogs exhibit higher nucleophilic substitution rates due to weaker electron withdrawal, but they are more susceptible to oxidative degradation .
  • The tert-butoxy group’s steric bulk reduces reactivity in SN2 reactions but enhances stability in protic environments .

Halogen Substitution Effects

Table 2: Bromine vs. Chlorine Analogs
Compound Name Halogen Molecular Formula Reactivity in SN2 Reactions Applications
1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane Br C₈H₁₇BrO₂S High (Br is a better leaving group) Pharmaceuticals, agrochemicals
1-Chloro-4-(ethanesulfonyl)butane Cl C₆H₁₃ClO₂S Moderate Intermediate in surfactant synthesis

Key Findings :

  • Bromine’s larger atomic size and lower electronegativity make it a superior leaving group compared to chlorine, enabling faster nucleophilic substitutions .
  • Chlorine analogs are less reactive but offer cost advantages in industrial processes .
Table 3: Bioactivity of Structural Analogs
Compound Name Reported Bioactivity Mechanism Insights
1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane Limited data; predicted cytotoxicity via apoptosis pathways (based on tert-butoxy analog) Sulfonyl group may enhance membrane permeability
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane Antimicrobial activity against Gram-positive bacteria; cytotoxic to cancer cells Apoptosis induction via ROS generation
1-Bromo-4-methoxy-2,2-dimethylbutane No direct data; methoxy analogs show antifungal properties Electron-rich ether group disrupts cell membranes

Key Findings :

  • The ethylsulfonyl group’s electron-withdrawing nature may enhance interaction with biological targets, though empirical studies are needed .

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